![molecular formula C20H26N2O B14424677 N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide CAS No. 85019-68-7](/img/structure/B14424677.png)
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide is an organic compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexene ring.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be added through a Michael addition reaction, where an enolate reacts with acrylonitrile.
Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a nucleophile in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the cyanoethyl group can form hydrogen bonds with amino acid residues. The cyclohexene ring provides structural rigidity, allowing the compound to fit into specific binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N,N-bis(2-cyanoethyl)thiourea: Similar structure but contains a thiourea group instead of an amide.
N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide: Contains a hydroxyphenyl group and a propenamide moiety.
Uniqueness
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide is unique due to its combination of a benzyl group, a cyanoethyl group, and a cyclohexene ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85019-68-7 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-benzyl-N-[2-(2-cyanoethyl)cyclohexen-1-yl]butanamide |
InChI |
InChI=1S/C20H26N2O/c1-2-9-20(23)22(16-17-10-4-3-5-11-17)19-14-7-6-12-18(19)13-8-15-21/h3-5,10-11H,2,6-9,12-14,16H2,1H3 |
InChI-Schlüssel |
KFYXZYKWRPNTGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=C(CCCC2)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
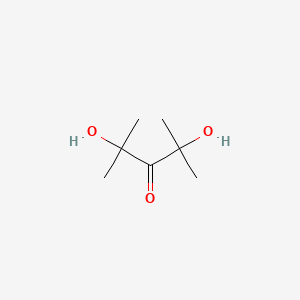
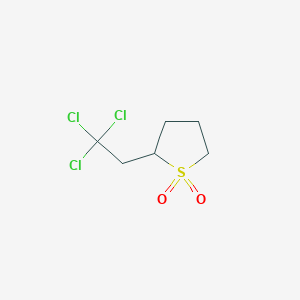
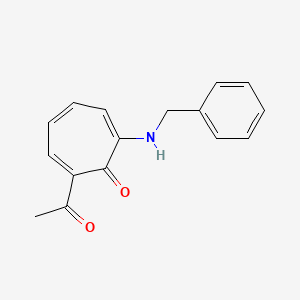
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
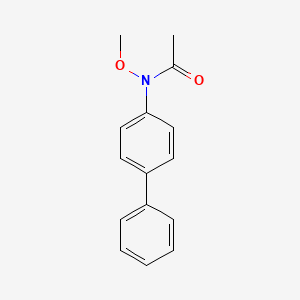

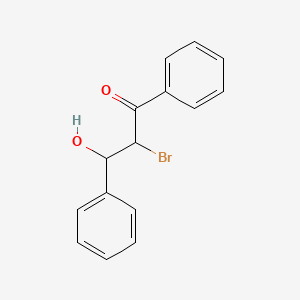
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)

methanone](/img/structure/B14424648.png)
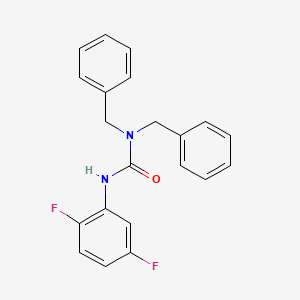
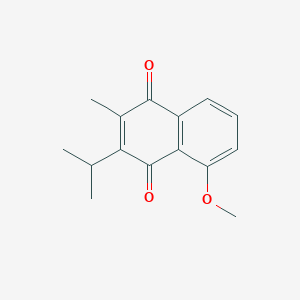
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
